N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide
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Overview
Description
N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide is a complex organic compound that features a thiazepane ring, a benzenesulfonamide group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide typically involves the formation of the thiazepane ring followed by the introduction of the benzenesulfonamide and dimethylamino groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis of seven-membered heterocycles like thiazepanes can be achieved through heterocyclization reactions involving aliphatic diamines and dithiols in the presence of catalysts such as samarium chloride .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazepane ring and benzenesulfonamide group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazepane derivatives and benzenesulfonamide-containing molecules. Examples include:
- N,N-dimethyl-4,4’-methylenediphenylene biscarbamate
- N,N-diphenyl-1,4-phenylenediamine
Uniqueness
N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c1-21(2)27(24,25)18-10-8-17(9-11-18)20(23)22-13-12-19(26-15-14-22)16-6-4-3-5-7-16/h3-11,19H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXAOAJLPVNOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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